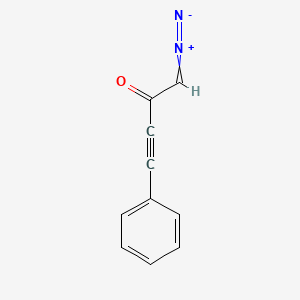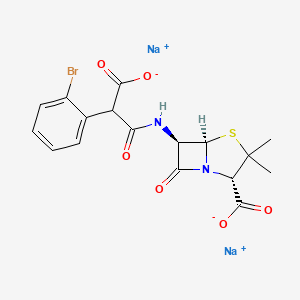
2-溴卡苯西林二钠盐
描述
2-Bromo Carbenicillin Disodium Salt is a semi-synthetic penicillin derivative. It is a broad-spectrum antibiotic, effective against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. This compound is particularly useful in research settings due to its ability to inhibit bacterial cell wall synthesis, making it a valuable tool in microbiology and cell biology .
科学研究应用
2-Bromo Carbenicillin Disodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various derivatives and analogs.
Biology: The compound is employed in studies involving bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: It serves as a model compound for developing new antibiotics and studying their pharmacological properties.
Industry: The compound is used in the production of antibacterial agents and as a standard in quality control processes .
作用机制
Target of Action
The primary target of 2-Bromo Carbenicillin Disodium Salt, similar to its parent compound Carbenicillin, is the penicillin-sensitive transpeptidase C-terminal domain . This enzyme plays a crucial role in bacterial cell wall synthesis, making it an effective target for antibacterial activity .
Mode of Action
2-Bromo Carbenicillin Disodium Salt exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria . It achieves this by acylating the penicillin-sensitive transpeptidase C-terminal domain, which is achieved by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .
Biochemical Pathways
The primary biochemical pathway affected by 2-Bromo Carbenicillin Disodium Salt is the bacterial cell wall synthesis pathway . By inhibiting the transpeptidase enzyme, the drug prevents the cross-linking of peptidoglycan strands, which are essential for maintaining the structural integrity of the bacterial cell wall . This disruption leads to cell lysis and death .
Pharmacokinetics
Carbenicillin is known to achieve high urine levels following administration, suggesting good absorption and renal excretion . .
Result of Action
The primary result of the action of 2-Bromo Carbenicillin Disodium Salt is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, effectively treating the infection .
Action Environment
The action of 2-Bromo Carbenicillin Disodium Salt, like many antibiotics, can be influenced by various environmental factors. For instance, the pH and ion concentration of the environment can affect the stability and activity of the compound . Furthermore, the presence of other compounds or drugs can also impact the efficacy of the drug through potential drug-drug interactions.
生化分析
Biochemical Properties
2-Bromo Carbenicillin Disodium Salt, like its parent compound carbenicillin, is known to interfere with bacterial cell wall synthesis . It does this by acylating the penicillin-sensitive transpeptidase C-terminal domain . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .
Cellular Effects
2-Bromo Carbenicillin Disodium Salt, similar to carbenicillin, exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria . This interference disrupts the stability of the bacterial cell wall, leading to cell lysis .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo Carbenicillin Disodium Salt involves the acylation of the penicillin-sensitive transpeptidase C-terminal domain . This action inactivates the enzyme and prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
Carbenicillin, from which 2-Bromo Carbenicillin Disodium Salt is derived, is known to be quite stable . The dry salts of carbenicillin show little tendency to degrade on standing . An evaluation of the dry amorphous disodium salt stored at 37°C showed insignificant loss of potency after storage for 1 year .
Metabolic Pathways
The metabolic pathways of 2-Bromo Carbenicillin Disodium Salt are not explicitly documented. As a derivative of carbenicillin, it may share similar metabolic pathways. Carbenicillin is a semi-synthetic penicillin and its metabolic pathways involve the inhibition of bacterial cell wall synthesis .
Subcellular Localization
As a derivative of carbenicillin, it is expected to localize in the same areas as carbenicillin, which is known to interfere with bacterial cell wall synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo Carbenicillin Disodium Salt involves the bromination of Carbenicillin. The reaction typically requires the use of bromine or a brominating agent under controlled conditions to ensure the selective bromination of the phenyl ring. The reaction is carried out in an aqueous medium, and the product is isolated as the disodium salt to enhance its solubility and stability .
Industrial Production Methods: Industrial production of 2-Bromo Carbenicillin Disodium Salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in bulk quantities to meet the demands of research and pharmaceutical applications .
化学反应分析
Types of Reactions: 2-Bromo Carbenicillin Disodium Salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common in typical research applications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
相似化合物的比较
Carbenicillin Disodium Salt: A non-brominated analog with similar antibacterial properties.
Ampicillin: Another penicillin derivative with a broader spectrum of activity.
Ticarcillin: A penicillin antibiotic with enhanced activity against Pseudomonas aeruginosa.
Uniqueness: 2-Bromo Carbenicillin Disodium Salt is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with bacterial enzymes. This modification can enhance its stability and effectiveness in certain applications compared to its non-brominated counterparts .
属性
IUPAC Name |
disodium;(2S,5R,6R)-6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O6S.2Na/c1-17(2)11(16(25)26)20-13(22)10(14(20)27-17)19-12(21)9(15(23)24)7-5-3-4-6-8(7)18;;/h3-6,9-11,14H,1-2H3,(H,19,21)(H,23,24)(H,25,26);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHMDZLUPBPVJI-YCAHSCEMSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3Br)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3Br)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2Na2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747220 | |
| Record name | Disodium (2S,5R,6R)-6-[2-(2-bromophenyl)(carboxylato)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59530-63-1 | |
| Record name | Disodium (2S,5R,6R)-6-[2-(2-bromophenyl)(carboxylato)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)
![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)

![5H-Oxireno[c]benzofuran, hexahydro-, [1aS-(1a-alpha-,3a-alpha-,7aS*)]- (9CI)](/img/new.no-structure.jpg)

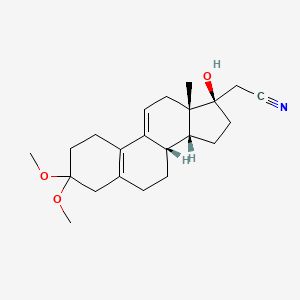
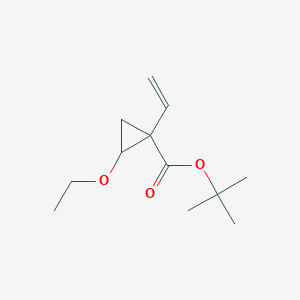
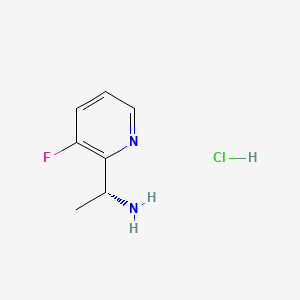
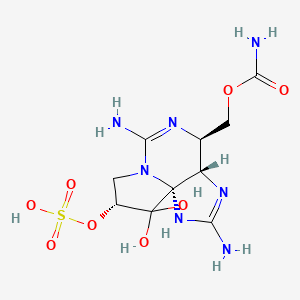
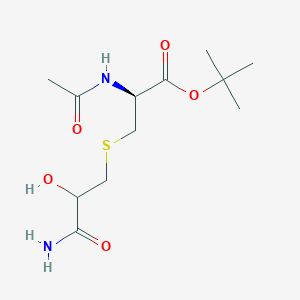
![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)

